Cas no 16136-52-0 (1H-indole-4-carbonitrile)

1H-Indole-4-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a cyano group at the 4-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its electron-withdrawing nitrile group enhances reactivity, making it valuable for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The compound’s high purity and stability under standard conditions ensure consistent performance in research and industrial applications. Its utility in constructing indole-based scaffolds underscores its importance in medicinal chemistry for targeting diverse therapeutic pathways.
1H-indole-4-carbonitrile structure
1H-indole-4-carbonitrile structure
商品名:1H-indole-4-carbonitrile
CAS番号:16136-52-0
MF:C9H6N2
メガワット:142.15734
MDL:MFCD00152045
CID:50343
PubChem ID:3817602

1H-indole-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-Cyanoindole
    • 4-Indolecarbonitrile
    • 1H-INDOL-4-YLAMINE
    • 1H-Indole-4-carbonitrile
    • 4-AMINO-1H-INDOLE
    • 4-cyano-indole
    • Indol-4-carbonitril
    • INDOLE-4-AMINE
    • Indole-4-carbonitrile
    • Indole-4-carbonitrile(6CI,8CI)
    • DTXSID80396837
    • CEUFGDDOMXCXFW-UHFFFAOYSA-
    • 4-Cyano indole
    • SCHEMBL403956
    • SY006074
    • InChI=1/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H
    • MFCD00152045
    • BCP27457
    • NCGC00340320-01
    • C-8800
    • 16136-52-0
    • FT-0618755
    • CS-W007669
    • NS00015321
    • AKOS000321197
    • AC-7408
    • Z1203162661
    • EN300-116586
    • PS-5557
    • C2083
    • PD020357
    • HY-W007669
    • 4-Cyanoindole, 97%
    • AM20050292
    • F8880-2243
    • A929606
    • Q-102573
    • CEUFGDDOMXCXFW-UHFFFAOYSA-N
    • AB01332896-02
    • AB04035
    • STK501410
    • DB-043490
    • BBL012485
    • ALBB-004773
    • 1H-indole-4-carbonitrile
    • MDL: MFCD00152045
    • インチ: InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H
    • InChIKey: CEUFGDDOMXCXFW-UHFFFAOYSA-N
    • ほほえんだ: C1=C[NH]C2=CC=CC(=C12)C#N

計算された属性

  • せいみつぶんしりょう: 142.05300
  • どういたいしつりょう: 142.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 39.6A^2
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2400
  • ゆうかいてん: 118.0 and le 123.0 deg-C
  • ふってん: 350°C at 760 mmHg
  • フラッシュポイント: 121.9℃
  • 屈折率: 1.674
  • すいようせい: Soluble in water.
  • PSA: 39.58000
  • LogP: 2.03958

1H-indole-4-carbonitrile セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302,H315,H317,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41-43
  • セキュリティの説明: S26-S36/37/39
  • 福カードFコード:8-10-34
  • 危険物標識: Xn
  • 危険レベル:6.1
  • リスク用語:R22; R37/38; R41; R43
  • セキュリティ用語:S26;S36/37/39
  • 包装グループ:III
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

1H-indole-4-carbonitrile 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-indole-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014103-100g
1H-indole-4-carbonitrile
16136-52-0 97%
100g
¥752 2024-05-25
Enamine
EN300-116586-10.0g
1H-indole-4-carbonitrile
16136-52-0 95%
10.0g
$48.0 2023-07-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68978-10g
4-Cyanoindole
16136-52-0 98%
10g
¥6531.00 2022-04-26
Enamine
EN300-116586-1.0g
1H-indole-4-carbonitrile
16136-52-0 95%
1.0g
$26.0 2023-07-07
Enamine
EN300-116586-100.0g
1H-indole-4-carbonitrile
16136-52-0 95%
100.0g
$216.0 2023-07-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022877-10g
4-Cyanoindole
16136-52-0 98%
10g
¥130 2023-04-15
Enamine
EN300-116586-0.1g
1H-indole-4-carbonitrile
16136-52-0 95%
0.1g
$19.0 2023-07-07
Ambeed
A208930-10g
4-Cyanoindole
16136-52-0 97%
10g
$15.0 2024-04-23
Ambeed
A208930-25g
4-Cyanoindole
16136-52-0 97%
25g
$36.0 2024-04-23
Chemenu
CM103233-500g
4-Cyanoindole
16136-52-0 95%
500g
$*** 2023-03-30

1H-indole-4-carbonitrile 関連文献

1H-indole-4-carbonitrileに関する追加情報

1H-indole-4-carbonitrile (CAS No. 16136-52-0): A Comprehensive Overview

1H-indole-4-carbonitrile, a heterocyclic compound with the CAS registry number 16136-52-0, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a nitrile group (-CN) at the 4-position of the indole ring imparts unique electronic and structural properties to this molecule, making it a versatile building block in chemical synthesis.

The synthesis of 1H-indole-4-carbonitrile has been extensively studied, with various methodologies reported in the literature. One common approach involves the condensation of o-amino phenylacetonitrile with aldehydes or ketones under appropriate conditions. This reaction typically proceeds through a nucleophilic attack mechanism, facilitated by the electron-rich nitrogen atom in the indole system. Recent advancements in catalytic systems and green chemistry have further optimized these synthetic routes, reducing environmental impact and improving yield.

1H-indole-4-carbonitrile exhibits interesting electronic properties due to the conjugation between the indole ring and the nitrile group. The nitrile moiety acts as an electron-withdrawing group, which can influence the reactivity of the molecule in various chemical transformations. This property has made 1H-indole-4-carbonitrile a valuable substrate for further functionalization, such as nucleophilic addition, cycloaddition reactions, and cross-coupling reactions. These reactions are pivotal in drug discovery and materials synthesis.

In recent years, 1H-indole-4-carbonitrile has been explored as a potential lead compound in drug development. Its structural similarity to known bioactive molecules makes it an attractive candidate for studying interactions with biological targets such as enzymes and receptors. For instance, researchers have investigated its potential as an inhibitor of kinase enzymes, which are implicated in various diseases including cancer and inflammatory disorders. Preliminary studies have shown promising results, highlighting its potential for further optimization into therapeutic agents.

Beyond pharmacology, 1H-indole-4-carbonitrile has found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. For example, metalloporphyrins derived from indole derivatives have been employed as catalysts in organic synthesis due to their high stability and selectivity.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1H-indole-4-carbonitrile. Quantum mechanical calculations have revealed that the nitrile group significantly alters the electron density distribution across the molecule, enhancing its reactivity towards electrophilic species. These findings have been corroborated by experimental studies, which have demonstrated improved yields in reactions involving this compound.

In conclusion, 1H-indole-4-carbonitrile (CAS No. 16136-52-0) stands out as a versatile and multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique structural features and electronic properties continue to inspire innovative research directions, underscoring its importance as a key player in modern chemistry.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16136-52-0)4-Cyanoindole
2475141
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:16136-52-0)1H-indole-4-carbonitrile
A929606
清らかである:99%
はかる:500g
価格 ($):573.0